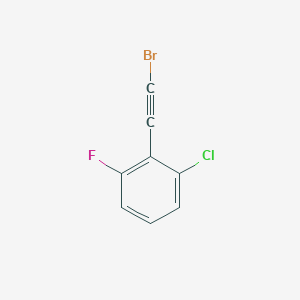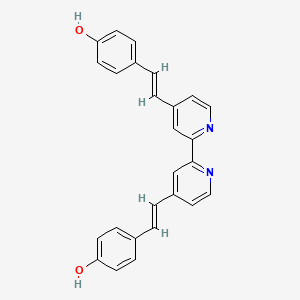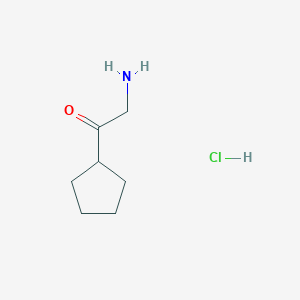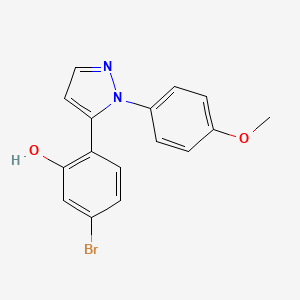
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene
説明
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of “2-(2-bromoethyl)benzoic acid methyl ester” involves a process where 2-formyl benzoic acid methylester reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base . Another method involves the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution, yielding selectively 2-ethynyl-naphthalene or 2-(bromoethynyl)naphthalene depending on the electrolysis conditions .Molecular Structure Analysis
The molecular structure of related compounds like “(2-bromoethynyl)silane” contains 6 bonds; 3 non-H bonds, 1 multiple bond, and 1 triple bond . The 3D structure of these compounds can be viewed using specific software .Chemical Reactions Analysis
The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution yields selectively 2-ethynyl-naphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions . This study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “(2-bromoethynyl)trimethylsilane” include a molecular weight of 177.12 and a storage temperature of 4°C . The compound is a liquid .科学的研究の応用
Applications in Spectroscopy and Chemical Analysis
FTIR and Raman Spectroscopy Studies 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene and its analogs have been subjects of various spectroscopic studies. For instance, studies on 2-chloro-1,3-dibromo-5-fluorobenzene, a compound structurally similar to 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene, have used FTIR and Raman spectroscopy to analyze its normal coordinate calculations. These studies help in understanding the molecular vibrations and the potential energy constants of such compounds, providing insight into their structural and electronic properties (Ilango et al., 2008).
Spectroscopic Analysis of Halocarbons Halocarbons like 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene have been studied for their ability to act as hydrogen bond acceptors. Spectroscopic techniques like resonant two-photon ionisation (R2PI) spectroscopy have been utilized to investigate the electronic spectra of such molecules. These studies reveal details about the molecular structure, such as the presence of anti and gauche conformers, and their interaction with water molecules, offering valuable information on the hydrogen bonding capabilities of halocarbons (Robertson et al., 2018).
Applications in Organic Synthesis and Chemistry
Synthesis of Heterocyclic Compounds Compounds similar to 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene have been used in the synthesis of various heterocyclic compounds. For example, palladium-catalyzed carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles have been studied, illustrating the compound's role in forming six-membered heterocycles. This highlights its significance in creating complex organic structures which can be pivotal in pharmaceuticals and materials science (Chen et al., 2014).
Degradation and Environmental Studies Research has also delved into the degradation pathways of compounds like fluorobenzene, which shares structural similarities with 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene. Such studies are crucial in understanding the environmental impact and degradation mechanisms of halogenated compounds. For instance, the degradation of fluorobenzene by specific bacteria has been explored, revealing potential bioremediation strategies for these persistent organic pollutants (Strunk & Engesser, 2013).
Safety and Hazards
将来の方向性
The on-surface synthesis of carbon nanostructures, which could potentially include “2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene”, has attracted tremendous attention due to their unique properties and numerous applications in various fields . The development of scanning tunneling microscope (STM) and noncontact atomic force microscope (nc-AFM) technologies has enabled the characterization of on-surface fabricated nanostructures at the atomic and even single-bond level .
特性
IUPAC Name |
2-(2-bromoethynyl)-1-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDBFTHIYSHYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)



![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
